molecular formula C13H16N2O4 B4723670 N'-1,3-benzodioxol-5-yl-N,N-diethylethanediamide

N'-1,3-benzodioxol-5-yl-N,N-diethylethanediamide

Cat. No.: B4723670
M. Wt: 264.28 g/mol
InChI Key: IYVTXWSWYNLOCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-1,3-benzodioxol-5-yl-N,N-diethylethanediamide, also known as MDMA or ecstasy, is a psychoactive substance that has gained popularity among recreational drug users. However, beyond its illicit use, MDMA has been studied for its potential therapeutic effects in treating various mental health disorders. In

Mechanism of Action

N'-1,3-benzodioxol-5-yl-N,N-diethylethanediamide acts on various neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine. It primarily increases the release of serotonin, which is a neurotransmitter that regulates mood, appetite, and sleep. The increased serotonin levels are believed to be responsible for the emotional and social effects of this compound, including empathy, euphoria, and sociability.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects on the body, including increased heart rate, blood pressure, and body temperature. It also causes the release of hormones such as cortisol and oxytocin, which are associated with stress and social bonding, respectively. In high doses, this compound can cause dehydration, hyperthermia, and serotonin syndrome, which can be life-threatening.

Advantages and Limitations for Lab Experiments

N'-1,3-benzodioxol-5-yl-N,N-diethylethanediamide has several advantages for lab experiments, including its ability to increase social behavior and emotional openness in animal models. However, its psychoactive effects and potential for abuse make it difficult to control for confounding variables in human studies. Additionally, the use of this compound in research is highly regulated and requires strict ethical considerations.

Future Directions

There are several future directions for N'-1,3-benzodioxol-5-yl-N,N-diethylethanediamide research, including exploring its potential therapeutic effects in treating other mental health disorders, such as addiction and autism. Researchers are also investigating the use of this compound in combination with other psychotherapeutic techniques, such as cognitive-behavioral therapy. Furthermore, there is ongoing research on the neurobiological mechanisms underlying the effects of this compound, which could lead to the development of new treatments for mental health disorders.
Conclusion:
This compound is a psychoactive substance that has gained popularity among recreational drug users. However, beyond its illicit use, this compound has been studied for its potential therapeutic effects in treating various mental health disorders. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound research have been discussed in this paper. While there is still much to learn about the effects of this compound, its potential for improving mental health outcomes is promising.

Scientific Research Applications

N'-1,3-benzodioxol-5-yl-N,N-diethylethanediamide has been studied for its potential therapeutic effects in treating various mental health disorders, including post-traumatic stress disorder (PTSD), anxiety, and depression. Clinical trials have shown that this compound-assisted psychotherapy can significantly reduce the symptoms of PTSD and improve the quality of life of patients. This compound is believed to enhance the therapeutic process by increasing empathy, reducing fear, and promoting emotional openness.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-N',N'-diethyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O4/c1-3-15(4-2)13(17)12(16)14-9-5-6-10-11(7-9)19-8-18-10/h5-7H,3-4,8H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYVTXWSWYNLOCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C(=O)NC1=CC2=C(C=C1)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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